1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride
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Overview
Description
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a 2,6-difluorophenyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the cyclobutanation of a suitable precursor, followed by the introduction of the 2,6-difluorophenyl group. The final step involves the formation of the hydrochloride salt.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the 2,6-difluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)cyclobutanamine Hydrochloride can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)cyclobutan-1-amine hydrochloride: This compound has a similar structure but with fluorine atoms at different positions, leading to different chemical properties and reactivity.
1-(2,6-Difluorophenyl)cyclopropan-1-amine hydrochloride: The cyclopropane ring in this compound results in different steric and electronic effects compared to the cyclobutane ring.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10;/h1,3-4H,2,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXDOEDLNKTOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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